Furamidine-d8

Description

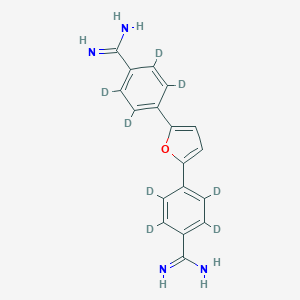

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Furamidine-d8: Structure, Mechanisms, and Applications

Executive Summary: Furamidine-d8 is the deuterated isotopologue of Furamidine (also known as DB75), a potent dicationic molecule recognized for its DNA minor groove binding properties and broad-spectrum biological activity. The primary and most critical application of this compound is its use as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Furamidine in complex biological matrices. Understanding this compound necessitates a deep dive into the physicochemical properties and multifaceted mechanisms of its non-labeled parent compound. Furamidine itself is a subject of intensive research due to its antiparasitic properties and its potential as a therapeutic agent for genetic disorders like Myotonic Dystrophy Type 1. This guide provides a comprehensive overview of this compound, from its chemical structure and the rationale for its deuteration to the complex mechanisms of action of Furamidine and its applications in modern research.

Part 1: Introduction to Furamidine and the Significance of Deuterium Labeling

Overview of Furamidine (DB75): A DNA Minor Groove Binder with Diverse Bioactivity

Furamidine, chemically known as 2,5-Bis(4-amidinophenyl)furan, is a member of the aromatic diamidine class of compounds.[1] These molecules are characterized by two positively charged amidine groups at physiological pH, connected by a semi-rigid aromatic core. This structure allows them to bind with high affinity to the minor groove of DNA, showing a strong preference for sequences rich in adenine-thymine (A-T) base pairs.[2][3] This interaction with DNA is central to its biological effects, which include potent activity against a range of parasitic organisms such as Trypanosoma, Pneumocystis, Leishmania, and Babesia species.[4][5][6] Beyond its antiparasitic effects, Furamidine has been investigated for its potential in treating Myotonic Dystrophy Type 1 (DM1) and for its anti-mycobacterial and antitumor activities.[3][7][8]

The Role of Isotopic Labeling: Why this compound?

The substitution of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) is a critical tool in pharmaceutical research and development. This compound is a stable isotope-labeled (SIL) version of Furamidine where eight hydrogen atoms on the phenyl rings have been replaced with deuterium.[1][9]

The primary rationale for this substitution is for use in quantitative bioanalysis, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard (IS) for a mass spectrometry assay should be chemically identical to the analyte but have a different mass. This compound fits this requirement perfectly. It co-elutes with Furamidine during chromatography and exhibits identical ionization efficiency, but is easily distinguished by the mass spectrometer due to its increased mass (+8 Da). This allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[10][11]

Part 2: Chemical Properties and Structure

Chemical Structure of Furamidine and this compound

Furamidine consists of a central furan ring linked to two phenylamidine groups at the 2 and 5 positions. In this compound, the four hydrogen atoms on each of the two phenyl rings are replaced by deuterium atoms.

Caption: Chemical structures of Furamidine and its deuterated isotopologue, this compound.

Physicochemical Properties

The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the key feature for its use as an internal standard. Other physicochemical properties remain largely unchanged.

| Property | Furamidine | This compound | Reference(s) |

| IUPAC Name | 4,4'-(Furan-2,5-diyl)dibenzimidamide | 4,4'-(Furan-2,5-diyl)bis(benzimidamide-d4) | [2] |

| Synonyms | DB75, Furandiamidine | 2,5-Bis(4-amidinophenyl)furan-d8 | [1][2] |

| Molecular Formula | C₁₈H₁₆N₄O | C₁₈H₈D₈N₄O | [9][12] |

| Molecular Weight | 304.35 g/mol | 312.4 g/mol | [2][9] |

| CAS Number | 73819-26-8 | 336786-81-3 | [2][9] |

Part 3: Mechanism of Action of the Parent Compound, Furamidine

The therapeutic and biological effects of Furamidine are attributed to several, often interconnected, mechanisms of action. This compound is expected to have the same biological activity, though it is primarily used as a non-pharmacologically active tracer.

Primary Mechanism: DNA Minor Groove Binding

As a dicationic diamidine, Furamidine's primary molecular target is DNA. It selectively binds to the A-T rich regions of the DNA minor groove.[3] This binding can physically obstruct the interaction of DNA with essential proteins like transcription factors and enzymes, thereby inhibiting DNA replication and transcription.[7] This mechanism is fundamental to its antiparasitic activity, as the drug can accumulate in the nucleus and kinetoplast (the mitochondrial DNA network in kinetoplastids) of parasites, leading to cell death.[4]

A Complex MOA in Myotonic Dystrophy Type 1 (DM1)

DM1 is a genetic disease caused by an expanded CTG repeat in the DMPK gene, which results in a toxic gain-of-function of the transcribed CUG repeat RNA.[13][14] This toxic RNA sequesters essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family, leading to widespread mis-splicing of other transcripts.[7][15] Furamidine has been shown to alleviate these molecular defects through a multi-pronged approach.[16][17]

-

Transcription Inhibition: By binding to the expanded CTG•CAG repeats in the DNA, Furamidine can inhibit the transcription of the toxic CUG repeat RNA.[7][15]

-

RNA Binding and Disruption: Furamidine can also directly bind to the CUG repeat RNA, disrupting the sequestration of MBNL proteins and freeing them to perform their normal splicing functions.[16][17]

-

Upregulation of MBNL Proteins: In some cellular models, Furamidine treatment has been observed to increase the protein levels of MBNL1 and MBNL2, further helping to overcome the sequestration effect.[13][16]

Caption: Multi-faceted mechanism of action of Furamidine in Myotonic Dystrophy Type 1 (DM1).

Part 4: Core Applications in Research and Development

Primary Application: this compound as an Internal Standard

The most vital role for this compound is as an internal standard for the quantification of Furamidine, or its prodrug pafuramidine, in biological samples.[18] This is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies during drug development.

Workflow for Bioanalytical Quantification using this compound:

Caption: Typical workflow for using this compound as an internal standard in an LC-MS/MS assay.

Exemplar Protocol: Quantification of Furamidine in Human Plasma

This protocol is a representative example based on standard practices for bioanalytical method development.[11][19][20][21]

1. Reagents and Materials:

-

Human plasma (K₂EDTA)

-

Furamidine analytical standard

-

This compound internal standard (IS) stock solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Methanol (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate.

-

Add 25 µL of the this compound IS solution to all wells except for the blank matrix.

-

Add 200 µL of cold Precipitation Solvent (ACN with 0.1% formic acid) to all wells.

-

Seal the plate and vortex for 5 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

MRM Transitions (example):

-

Furamidine: Q1 m/z 305.1 -> Q3 m/z 288.1

-

This compound: Q1 m/z 313.2 -> Q3 m/z 296.2

-

4. Data Analysis:

-

Integrate the peak areas for both Furamidine and this compound transitions.

-

Calculate the peak area ratio (Furamidine / this compound).

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Furamidine in unknown samples by interpolating their peak area ratios from the calibration curve.

Part 5: Synthesis and Characterization

General Approaches to the Synthesis of Deuterated Furamidine

The synthesis of this compound typically involves introducing deuterium atoms into the aromatic rings of Furamidine or a precursor molecule. Common strategies for deuterating aromatic compounds include:

-

H-D Exchange Reactions: Using a deuterium source like heavy water (D₂O) under high temperature and pressure, often with a catalyst, to exchange hydrogen for deuterium on the aromatic rings.[22][23]

-

Deamination in Deuterated Acids: Using deuterohypophosphorous acid to deaminate an aromatic amine precursor, which results in the specific placement of a deuterium atom.[24]

-

Copper-Catalyzed Deuteration: Reacting an aryl boronic acid precursor with deuterated water in the presence of a copper catalyst.[25]

-

Reductive Deuteration: Using a reducing agent in the presence of a deuterium source like D₂O to deuterate aromatic esters.[26]

The specific synthesis route for commercially available this compound is often proprietary but would be designed to achieve high levels of deuterium incorporation selectively on the phenyl rings.

Part 6: Conclusion and Future Perspectives

This compound is an indispensable tool for the robust and reliable quantification of its parent drug, Furamidine, in preclinical and clinical research. Its value lies in the precision it brings to bioanalytical assays, which are foundational to understanding the pharmacology of new therapeutic agents. While the direct application of this compound is highly specific, the ongoing research into Furamidine's diverse biological activities—from combating parasitic diseases to offering a potential treatment for the complex mechanisms of Myotonic Dystrophy—ensures that its deuterated counterpart will remain a critical component of the drug development toolkit.[5][16] Future work will continue to rely on this compound to accurately map the metabolic fate and pharmacokinetic profiles of Furamidine and its next-generation analogs.

References

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Sumitomo Chemical. [Link]

- Method for preparing deuterated aromatic compounds.

-

DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. [Link]

- A method for synthesizing deuterated aromatic compounds.

-

Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. [Link]

-

Jenquin, J. R., et al. (2019). Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms. ACS Chemical Biology. [Link]

-

Childs-Disney, J. L., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Pharmacology & Translational Science. [Link]

-

Furamidine Mechanism of Action in DM1. (2018). Myotonic Dystrophy Foundation. [Link]

-

Jenquin, J. R., et al. (2018). Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms. PubMed. [Link]

-

De Souza, E. M., et al. (2004). Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis. Biochemical Pharmacology. [Link]

-

Childs-Disney, J. L., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. Figshare. [Link]

-

Childs-Disney, J. L., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Pharmacology & Translational Science. [Link]

-

Wilson, W. D., et al. (2008). Antiparasitic Compounds That Target DNA. Current Medicinal Chemistry. [Link]

-

Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms. ResearchGate. [Link]

-

Du, A., et al. (2025). Furamidine, a methyltransferase inhibitor, is a potential anti-Babesia spp. chemotherapeutic. Parasitology Research. [Link]

-

Patel, S., et al. (2025). Furamidine-induced autophagy exerts an anti-mycobacterial effect in a SIRT1-pAMPK-FOXO3a-dependent manner by elevation of intracellular Ca2+ level expression. Microbiological Research. [Link]

-

Furamidine, a methyltransferase inhibitor, is a potential anti-Babesia spp. chemotherapeutic. ResearchGate. [Link]

-

FURAMIDINE. precisionFDA. [Link]

-

This compound. BIOFOUNT. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Antimicrobial activity of the DNA minor groove binders furamidine and analogs. ResearchGate. [Link]

-

Farahat, A. A., et al. (2018). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry. [Link]

-

Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. ResearchGate. [Link]

-

Farahat, A. A., et al. (2023). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry. [Link]

-

LIB 4678 modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture. FDA. [Link]

-

Lansiaux, A., et al. (2002). Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution. Cancer Research. [Link]

-

McIlleron, H., et al. (2021). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. Journal of Chromatography B. [Link]

-

Regan, G., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medkoo.com [medkoo.com]

- 3. Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl substitution of furamidine markedly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furamidine, a methyltransferase inhibitor, is a potential anti-Babesia spp. chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furamidine-induced autophagy exerts an anti-mycobacterial effect in a SIRT1-pAMPK-FOXO3a-dependent manner by elevation of intracellular Ca2+ level expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 336786-81-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. Furamidine Mechanism of Action in DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 16. Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. fda.gov [fda.gov]

- 21. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tn-sanso.co.jp [tn-sanso.co.jp]

- 23. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 26. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

The Synthesis and Isotopic Labeling of Furamidine-d8: A Technical Guide

Introduction: The Significance of Furamidine and Its Deuterated Analog

Furamidine, also known as DB75, is a dicationic diamidine compound that has garnered significant interest in the scientific community for its diverse biological activities. It is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1) and also exhibits potent antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness[1]. More recently, furamidine has been investigated for its potential therapeutic role in Myotonic Dystrophy Type 1 (DM1)[2][3][4][5]. Its mechanism of action in DM1 is multifaceted, involving the binding to expanded CTG•CAG repeat DNA and CUG repeat RNA, which are central to the disease's pathogenesis[2][3][4][5].

The introduction of stable isotopes, such as deuterium (²H or D), into drug molecules is a powerful strategy in modern pharmaceutical research and development[6][7][8][9]. This process, known as isotopic labeling or deuteration, can significantly alter a drug's metabolic profile without changing its fundamental pharmacological activity[6][7]. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect[6]. Consequently, deuterated compounds can exhibit improved pharmacokinetic properties, such as a longer half-life, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy[6][8][9].

Furamidine-d8, a deuterated analog of furamidine where the eight hydrogen atoms on the two phenyl rings are replaced with deuterium, serves as an invaluable tool for researchers. It is widely used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision in pharmacokinetic and metabolic studies[6][10]. The distinct mass difference between the deuterated and non-deuterated forms allows for clear differentiation and quantification. This technical guide provides an in-depth overview of the synthetic pathway for furamidine and a detailed methodology for the preparation of its deuterated isotopologue, this compound.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in a two-stage process. The first stage focuses on the construction of the core molecular scaffold, 2,5-bis(4-cyanophenyl-d4)furan, through a palladium-catalyzed cross-coupling reaction. The second stage involves the conversion of the terminal nitrile functionalities into the desired amidine groups. This strategy allows for the precise and efficient incorporation of deuterium atoms at the desired positions.

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the Deuterated Core Intermediate: 2,5-bis(4-cyanophenyl-d4)furan

The foundational step in the synthesis of this compound is the preparation of the deuterated dinitrile intermediate. A robust and widely applicable method for this is the Suzuki cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. For this synthesis, we will couple a deuterated arylboronic acid with 2,5-dibromofuran.

Step 1.1: Preparation of 4-cyanophenyl-d4-boronic acid

The synthesis begins with a commercially available deuterated precursor, such as bromobenzene-d5.

-

Lithiation: Bromobenzene-d5 is treated with a strong organolithium base, typically n-butyllithium, at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This results in a lithium-halogen exchange, forming phenyllithium-d5.

-

Borylation: The resulting organolithium species is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the desired 4-bromophenyl-d4-boronic acid.

-

Cyanation: The bromo group is then converted to a nitrile group, for example, through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Step 1.2: Suzuki Coupling Reaction

With the deuterated boronic acid in hand, the core diarylfuran structure is assembled.

Caption: Suzuki coupling for the synthesis of the deuterated core.

This reaction involves the coupling of 2,5-dibromofuran with two equivalents of 4-cyanophenyl-d4-boronic acid. The reaction is typically carried out in a mixture of solvents such as toluene, ethanol, and water, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base, commonly sodium carbonate[11]. The reaction mixture is heated under an inert atmosphere to drive the reaction to completion. The resulting product, 2,5-bis(4-cyanophenyl-d4)furan, can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography[11].

PART 2: Conversion to this compound via the Pinner Reaction

The final stage of the synthesis is the conversion of the nitrile groups of the deuterated intermediate into amidine functionalities. The Pinner reaction is a classic and reliable method for this transformation[3][6][7][10]. This reaction proceeds in two steps: the formation of an imino ester hydrochloride (a Pinner salt), followed by ammonolysis to yield the amidine.

Step 2.1: Formation of the Pinner Salt

The dinitrile, 2,5-bis(4-cyanophenyl-d4)furan, is dissolved in an anhydrous alcohol, typically ethanol, and the solution is cooled in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution. The reaction must be kept anhydrous to prevent the hydrolysis of the nitrile or the intermediate imino ester to a carboxylic acid or ester, respectively. The reaction mixture is stirred at low temperature and then allowed to stand, often for an extended period, to allow for the precipitation of the bis-imino ester dihydrochloride salt.

Step 2.2: Ammonolysis to this compound

The isolated Pinner salt is then subjected to ammonolysis. The salt is suspended in a solution of ammonia in an alcohol, such as ethanolic ammonia. The reaction mixture is stirred, leading to the displacement of the ethoxy group by an amino group, forming the amidine. The final product, this compound dihydrochloride, can then be isolated by filtration, washed with a suitable solvent like diethyl ether, and dried.

Experimental Protocols

Protocol 1: Synthesis of 2,5-bis(4-cyanophenyl-d4)furan

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dibromofuran | 221.87 | 1.00 g | 4.51 mmol |

| 4-cyanophenyl-d4-boronic acid | 150.98 | 1.50 g | 9.93 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.26 g | 0.23 mmol |

| Sodium Carbonate (2M aq. solution) | 105.99 | 9.0 mL | 18.0 mmol |

| Toluene | - | 20 mL | - |

| Isopropanol | - | 10 mL | - |

Procedure:

-

To a round-bottom flask, add 2,5-dibromofuran, 4-cyanophenyl-d4-boronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Flush the flask with an inert gas (e.g., argon or nitrogen) for 5 minutes.

-

Add toluene, isopropanol, and the 2M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield 2,5-bis(4-cyanophenyl-d4)furan as a solid[11].

Protocol 2: Synthesis of this compound Dihydrochloride

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-bis(4-cyanophenyl-d4)furan | 288.34 | 1.00 g | 3.47 mmol |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

| Anhydrous Hydrogen Chloride (gas) | 36.46 | Excess | - |

| Ethanolic Ammonia (7N) | 17.03 | 20 mL | 140 mmol |

| Anhydrous Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Suspend 2,5-bis(4-cyanophenyl-d4)furan in anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube and a drying tube.

-

Cool the suspension in an ice-salt bath to 0 °C.

-

Bubble anhydrous hydrogen chloride gas through the stirred suspension for 1-2 hours, ensuring the temperature remains low.

-

Seal the flask and stir the mixture at room temperature for 48-72 hours. A precipitate of the Pinner salt should form.

-

Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

Suspend the dried Pinner salt in a 7N solution of ammonia in ethanol at 0 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the precipitated this compound dihydrochloride by filtration.

-

Wash the solid product with cold ethanol and then with anhydrous diethyl ether.

-

Dry the final product under vacuum to yield this compound dihydrochloride.

Conclusion and Future Perspectives

The synthesis of this compound outlined in this guide provides a reliable and efficient pathway for obtaining this critical research tool. The strategic use of a deuterated precursor in a Suzuki cross-coupling reaction ensures the precise incorporation of deuterium into the phenyl rings of the molecule. The subsequent conversion of the dinitrile to the diamidine via the Pinner reaction is a well-established and effective method.

The availability of high-purity this compound is essential for accurate pharmacokinetic and metabolic studies of furamidine. As research into the therapeutic potential of furamidine continues, particularly for diseases like Myotonic Dystrophy Type 1, the demand for such isotopically labeled standards will undoubtedly grow. Future work in this area may focus on developing more streamlined and cost-effective synthetic routes, potentially exploring one-pot procedures or alternative coupling and amination methodologies to further enhance the efficiency of this compound production.

References

-

Myotonic Dystrophy Foundation. (2018, September 25). Furamidine Mechanism of Action in DM1. Retrieved from [Link]

-

Jenquin, J. R., et al. (2018). Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms. ACS Chemical Biology, 13(10), 2895-2904. Retrieved from [Link]

-

Gant, T. F. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-652. Retrieved from [Link]

-

Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms | Request PDF. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

PubMed. (2018, September 21). Furamidine Rescues Myotonic Dystrophy Type I Associated Mis-Splicing through Multiple Mechanisms. Retrieved from [Link]

-

Ismail, M. A., et al. (2003). Synthesis and antiprotozoal activity of aza-analogues of furamidine. Journal of Medicinal Chemistry, 46(22), 4761-4769. Retrieved from [Link]

-

Carrell, S. T., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Pharmacology & Translational Science, 2(5), 331-342. Retrieved from [Link]

-

Wikipedia. Isotopic labeling. Retrieved from [Link]

-

ACS Publications. (2003). Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine. Journal of Medicinal Chemistry, 46(22), 4761-4769. Retrieved from [Link]

-

MDPI. (n.d.). An Improved Isotope Labelling Method for Quantifying Deamidated Cobratide Using High-Resolution Quadrupole-Orbitrap Mass Spectrometry. Retrieved from [Link]

-

Farahat, A. A., et al. (2018). Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. European Journal of Medicinal Chemistry, 157, 1038-1047. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Medicinal Chemistry Research, 27(4), 1183-1196. Retrieved from [Link]

-

Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction. Retrieved from [Link]

-

MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

-

Supporting Information for Carrell, S. T., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-Splicing in Myotonic Dystrophy Type 1 Models. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Wikipedia. Pinner reaction. Retrieved from [Link]

-

J&K Scientific. (2025, June 4). Pinner Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2017, June 5). Pinner Reaction. Retrieved from [Link]

Sources

- 1. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tn-sanso.co.jp [tn-sanso.co.jp]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. myotonicdystrophy.com [myotonicdystrophy.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Furamidine-d8

This guide provides a comprehensive overview of the physical and chemical properties of Furamidine-d8, a deuterated analog of the potent antiprotozoal agent Furamidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this stable isotope-labeled compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Deuterated Analogs in Pharmaceutical Research

Furamidine, also known as DB75, is a dicationic aromatic diamidine that has demonstrated significant efficacy against a range of pathogens, including those responsible for African trypanosomiasis and Pneumocystis carinii pneumonia.[1] Its mechanism of action is primarily attributed to its ability to bind to the minor groove of DNA at AT-rich sequences.[2]

The introduction of deuterium atoms into the Furamidine structure to create this compound (C₁₈H₈D₈N₄O) offers a powerful tool for researchers, particularly in the fields of pharmacokinetics, metabolism, and bioanalytical chemistry. The increased mass of deuterium (²H) compared to protium (¹H) allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts by mass spectrometry. This distinction is crucial for quantitative bioanalysis, where this compound serves as an ideal internal standard, ensuring the accuracy and reliability of analytical methods.[1][3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method validation.[1]

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to its behavior in biological systems and analytical assays. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its non-deuterated analog, Furamidine, with the primary difference being its molecular weight.

| Property | Value | Source |

| Chemical Name | 4,4'-(Furan-2,5-diyl)bis(benzenecarboximidamide-d4) | Inferred from structure |

| Molecular Formula | C₁₈H₈D₈N₄O | [7] |

| Molecular Weight | 312.4 g/mol | [7] |

| CAS Number | 336786-81-3 | [7] |

| Appearance | Solid (inferred from Furamidine) | [8] |

| Solubility | No specific data for this compound is available. For Furamidine (hydrochloride): DMF: 0.5 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): Partially soluble. For Furamidine: H₂O: 1 mg/mL (warmed). | [8][9] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; long term (1-2 years) at -20°C. | [7] |

Note on Isotopic Effects: The substitution of hydrogen with deuterium can sometimes lead to minor differences in physicochemical properties beyond molecular weight, such as slight changes in chromatographic retention time.[3][6] While often negligible, this is a factor to consider during the development of highly sensitive analytical methods.

Chemical Structure of this compound

The chemical structure of this compound is characterized by a central furan ring linked to two phenyl rings, each bearing a deuterated amidine group.

Caption: Chemical structure of this compound.

Stability Considerations

-

pH Stability: Amidine groups can be susceptible to hydrolysis under strongly acidic or basic conditions.[10][11] Therefore, it is recommended to prepare stock solutions in aprotic organic solvents like DMSO or methanol and to buffer aqueous solutions to a neutral pH (around 7.0-7.4) for working solutions.

-

Temperature Stability: As recommended by the supplier, this compound should be stored at low temperatures (-20°C for long-term storage) to minimize degradation.[7] Repeated freeze-thaw cycles should be avoided.

-

Light Sensitivity: While no specific data on the photosensitivity of this compound is available, it is good laboratory practice to store solutions in amber vials or protect them from direct light to prevent potential photodegradation.

Analytical Methodology: Quantification of Furamidine in Biological Matrices using HPLC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Furamidine in biological samples such as plasma, serum, or tissue homogenates. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and throughput.[12][13][14]

Rationale for Methodological Choices

-

HPLC with a Core-Shell Column: The use of a core-shell column can significantly reduce analysis time while maintaining high resolution and sensitivity.[12][13]

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte (Furamidine) and the internal standard (this compound). This minimizes interference from the biological matrix.

-

Deuterated Internal Standard: this compound co-elutes with Furamidine and experiences similar matrix effects (ion suppression or enhancement), allowing for accurate correction of these variables and leading to a more robust and reliable assay.[1][3][4][5][6]

Step-by-Step Experimental Protocol

This protocol provides a general framework for the quantification of Furamidine in a biological matrix. It should be optimized and validated for the specific matrix and instrumentation used.

-

Preparation of Standards and Quality Control Samples:

-

Prepare a stock solution of Furamidine and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Serially dilute the Furamidine stock solution with the appropriate solvent to prepare calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a known amount of Furamidine into the biological matrix.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of a solution containing this compound in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

HPLC Conditions:

-

Column: A C18 or phenyl-hexyl core-shell column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to ensure separation from matrix components and a reasonable run time.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Furamidine: To be determined empirically based on the instrument. (e.g., m/z 305.1 -> m/z 288.1)

-

This compound: To be determined empirically based on the instrument. (e.g., m/z 313.2 -> m/z 296.2)

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both Furamidine and this compound.

-

Calculate the peak area ratio of Furamidine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Furamidine in the unknown samples and QC samples from the calibration curve.

-

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow for Quantification of Furamidine using this compound as an Internal Standard

Caption: A typical workflow for the quantification of Furamidine.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and analysis of Furamidine and related compounds. Its use as an internal standard in HPLC-MS/MS assays provides a robust and reliable method for quantification in complex biological matrices. This guide has outlined the key physical and chemical properties of this compound, provided insights into its handling and stability, and presented a detailed, field-proven protocol for its application. By understanding and applying these principles, researchers can ensure the generation of high-quality, reproducible data in their studies.

References

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-158.

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. Retrieved from [Link]

-

Lown, J. W., & Krowicki, K. (1996). A crystallographic and spectroscopic study of the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. Structural origins of enhanced DNA-binding affinity. Journal of molecular biology, 258(5), 863–877. [Link]

-

Wu, Y., Guo, H., Bu, J., Tan, Y., Zhong, J., & Zhao, Q. (2018). Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1077-1078, 68–74. [Link]

-

BIOFOUNT. (n.d.). 336786-81-3|this compound. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

Gorska, A., Szyller, A., & Oledzka, I. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 685794. [Link]

- O'Riordan, T. C., Pringle, E., & McClean, S. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran metabolites in porcine muscle. Food Additives & Contaminants: Part A, 38(11), 1869-1881.

-

Tidwell, R. R., Jones, S. K., Geratz, J. D., Ohemeng, K. A., Cory, M., & Hall, J. E. (1990). Development of orally active aromatic diamidines for the treatment of Pneumocystis carinii pneumonia. Annals of the New York Academy of Sciences, 616, 421–441. [Link]

-

ResearchGate. (2025, August 9). Synthesis of deuterium‐labelled 2,5‐Bis(4‐amidinophenyl)furan, 2,5‐Bis[4‐(methoxyamidino)phenyl]furan, and 2,7‐diamidinocarbazole | Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A crystallographic and spectroscopic study of the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil. Structural origins of enhanced DNA-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. researchgate.net [researchgate.net]

- 7. 336786-81-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Furamidine = 98 HPLC 55368-40-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns. | Sigma-Aldrich [sigmaaldrich.com]

- 14. d-nb.info [d-nb.info]

A Comparative Technical Analysis of Furamidine and Furamidine-d8 for Quantitative Bioanalysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for achieving precision and accuracy with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive comparative analysis of Furamidine and its deuterated analog, Furamidine-d8. We will delve into the core principles underpinning the use of deuterated standards, present a detailed theoretical framework for a bioanalytical method, and explore the physicochemical nuances that differentiate these two molecules. This guide is designed to equip researchers with the foundational knowledge and practical insights required to develop and validate robust quantitative assays for Furamidine.

Introduction: The Rationale for Isotopic Labeling

Furamidine (also known as DB75) is a dicationic aromatic diamidine compound investigated for its therapeutic potential in various diseases, including myotonic dystrophy and parasitic infections like African sleeping sickness.[1][2] Its mechanism of action often involves binding to the minor groove of AT-rich DNA sequences.[2] Accurate quantification of Furamidine in complex biological matrices such as plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The inherent variability of bioanalytical procedures—stemming from sample extraction, matrix effects, and instrument response fluctuations—necessitates the use of an internal standard (IS). An ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[3] This is where stable isotope-labeled standards, such as this compound, offer an unparalleled advantage. By incorporating heavy isotopes (in this case, deuterium), the molecule becomes distinguishable by mass spectrometry while retaining nearly identical chemical properties to the unlabeled analyte.[3] This co-elution and similar ionization behavior allow this compound to effectively normalize for variations throughout the analytical workflow, leading to highly reliable data.

Physicochemical Properties: A Comparative Overview

The introduction of deuterium atoms into the Furamidine structure results in a subtle but significant alteration of its physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in properties like lipophilicity and chromatographic retention time.

| Property | Furamidine | This compound | Rationale for Significance in Bioanalysis |

| Chemical Formula | C₁₈H₁₆N₄O | C₁₈H₈D₈N₄O | Defines the elemental composition and serves as the basis for molecular weight calculation. |

| Monoisotopic Mass | 304.1324 g/mol | 312.1827 g/mol | The mass difference is fundamental for differentiation in the mass spectrometer. |

| Molecular Weight | 304.35 g/mol | 312.40 g/mol | Used for preparing standard solutions of known concentrations. |

| pKa | ~11.8 (for amidine groups)[4] | Expected to be very similar to Furamidine | The ionization state of the molecule is dictated by its pKa and the pH of the solution, which in turn affects its solubility and interaction with chromatographic stationary phases.[4] |

| Predicted LogP | 2.95 (Predicted) | Expected to be slightly lower than Furamidine | LogP is an indicator of lipophilicity and influences the compound's extraction efficiency and retention in reversed-phase chromatography. Deuterated compounds are often slightly less lipophilic.[5] |

| Aqueous Solubility | Partially soluble in PBS (pH 7.2)[6] | Expected to be very similar to Furamidine | Solubility in aqueous buffers is crucial for preparing stock solutions and for the compound's behavior in biological matrices. |

Note: Predicted LogP values can vary between different software tools. The provided value is a consensus prediction.

Synthesis of this compound: A Conceptual Pathway

While the specific, proprietary synthesis of a commercially available this compound standard may not be public, a plausible synthetic route can be conceptualized based on established methods for deuterating aromatic compounds. A common strategy involves the use of deuterated starting materials or H-D exchange reactions.

A likely approach would be to use a deuterated precursor for one of the aromatic rings. For instance, starting with benzene-d6, one could perform bromination to yield bromobenzene-d5. This could then be used in a Suzuki or Stille coupling reaction with a suitable furan derivative to construct the central core of the molecule, followed by functional group manipulations to introduce the amidine moieties.

It is crucial that the deuterium atoms are placed on chemically stable positions, typically aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent during sample storage or analysis. The d8 designation suggests that both phenyl rings are fully deuterated.

Experimental Protocol: A Validated LC-MS/MS Method

The following is a detailed, step-by-step protocol for the quantitative analysis of Furamidine in human plasma, employing this compound as the internal standard. This protocol is based on established bioanalytical methods for small molecules and should be fully validated according to regulatory guidelines such as the ICH M10.[7][8][9]

Materials and Reagents

-

Furamidine certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Furamidine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Furamidine stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration of the IS should be determined during method development to ensure a consistent and appropriate response across the calibration range.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a broad range of drugs from plasma.

-

Aliquoting: To 50 µL of plasma (blank, calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Precipitation: Add 150 µL of acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein precipitation and maintain the analytes in their protonated state for positive ion mode mass spectrometry.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A UPLC system capable of high-pressure gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 2.5 0.4 95 3.0 0.4 95 3.1 0.4 5 | 4.0 | 0.4 | 5 |

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: ESI Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Furamidine 305.1 288.1 (To be optimized) Furamidine 305.1 144.1 (To be optimized) | this compound | 313.2 | 296.2 | (To be optimized) |

The MRM transitions are proposed based on the molecular weights and common fragmentation patterns of similar molecules. The precursor ion for Furamidine is [M+H]⁺. A likely fragmentation is the loss of an amidine group (NH₃). The collision energies must be optimized for the specific instrument used to maximize signal intensity.

Comparative Analysis: The Isotopic Effect

While this compound is designed to be an ideal internal standard, it is not entirely identical to Furamidine. The primary difference arises from the chromatographic isotope effect . The stronger C-D bond can lead to slightly different intermolecular interactions with the stationary phase of the LC column. Typically, deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3]

This separation is usually minimal and does not affect quantification. However, in cases of severe matrix effects that are highly localized within the chromatographic peak, even a slight separation could potentially lead to differential ion suppression or enhancement between the analyte and the internal standard. Therefore, during method validation, it is crucial to assess the matrix effect to ensure that the IS accurately tracks the analyte.

Conclusion: The Superiority of this compound as an Internal Standard

For the quantitative bioanalysis of Furamidine, the use of its stable isotope-labeled analog, this compound, is unequivocally the superior choice over structural analogs or other internal standards. Its near-identical physicochemical properties ensure that it faithfully follows the analyte through extraction, chromatography, and ionization, thereby providing the most accurate and precise correction for analytical variability. While the potential for a minor chromatographic isotope effect exists, a properly validated method will confirm its negligible impact on the final results. By adhering to the principles and protocols outlined in this guide, researchers can develop robust and reliable LC-MS/MS assays to support their drug development programs.

References

- Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Taiyo Nippon Sanso.

- Method for preparing deuterated aromatic compounds. (n.d.).

- DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. (n.d.). Canadian Science Publishing.

- A method for synthesizing deuterated aromatic compounds. (n.d.).

- Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. (n.d.). Organic Chemistry Portal.

- Chemical structures and pKa's of pentamidine and furamidine. (n.d.).

- Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). In Handbook of LC-MS Bioanalysis.

- Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. (2023). European Journal of Medicinal Chemistry.

- Bioanalytical Method Valid

- Shimadzu Pesticide MRM Library Support for LC/MS/MS. (n.d.). Shimadzu.

- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (n.d.). Blackthorn AI.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ.

- ICH M10 guideline - a harmonized global approach to bioanalysis. (2023). Prospects in Pharmaceutical Sciences.

- Furamidine (hydrochloride) (CAS Number: 55368-40-6). (n.d.). Cayman Chemical.

- Method validation in the bioanalytical laboratory. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science.

- UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. (n.d.). Journal of Pharmaceutical Analysis.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.

- Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. (2024). Journal of Antimicrobial Chemotherapy.

- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). eurl-pesticides.eu.

- Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity. (2023). European Journal of Medicinal Chemistry.

- Deuterium in drug discovery: progress, opportunities and challenges. (2023).

- Chemical structures of deuterium-labeled compounds used in this study. (n.d.).

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (n.d.). Chemistry – A European Journal.

- Deuterium labeling for neutron structure-function-dynamics analysis. (n.d.). Methods in Molecular Biology.

- Distribution of furamidine analogues in tumor cells: targeting of the nucleus or mitochondria depending on the amidine substitution. (n.d.). Journal of Medicinal Chemistry.

- Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (n.d.).

- MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during the LC/MS/MS Analysis of Metabolites of Compounds 1-4 a. (n.d.).

- MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies. (n.d.). Frontiers in Genetics.

- Establishment and validation of an UPLC-MS/MS method for the quantitative analysis of remodelin in biological samples. (2025). Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 2. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]

- 3. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 9. fda.gov [fda.gov]

Chapter 1: The Foundation - Deuterium and Its Unique Properties

<-4> A Technical Guide to the Role of Deuterated Compounds in Mass Spectrometry

Abstract

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical and biomedical research, the pursuit of precision and accuracy is paramount. Deuterated compounds, stable isotope-labeled molecules where hydrogen atoms are replaced by deuterium, have become the cornerstone of high-fidelity quantitative analysis. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and critical considerations for employing deuterated compounds in mass spectrometry-based workflows. We will delve into the causality behind experimental choices, from the synthesis and strategic labeling of these compounds to their application as internal standards, while also addressing potential challenges such as chromatographic shifts and isotopic interference. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of deuteration to enhance the robustness, reliability, and regulatory compliance of their analytical methods.

What is Deuterium?

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1][2] Its nucleus contains one proton and one neutron, giving it approximately twice the mass of protium (¹H), the most common hydrogen isotope. This mass difference, despite chemical near-identity, is the source of its unique utility in mass spectrometry.[3]

The Carbon-Deuterium (C-D) Bond: A Source of Metabolic Stability

The increased mass of deuterium leads to a lower vibrational zero-point energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.[4][5] Consequently, more energy is required to break a C-D bond. This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage.[3][4][6] This effect is particularly relevant in drug metabolism, where enzymatic pathways, such as those involving Cytochrome P450 (CYP450), often break C-H bonds.[7] By strategically replacing a hydrogen atom at a site of metabolic vulnerability with deuterium, the rate of metabolism can be slowed, which is a strategy used in drug development to improve pharmacokinetic profiles.[2][7][8]

The Kinetic Isotope Effect (KIE)

The KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). For deuterium substitution, this is expressed as kH/kD.[4][6]

-

Primary KIE: Observed when the bond to the isotope is broken in the rate-determining step of the reaction.[3][6] For C-H bond cleavage, kH/kD values are typically between 2 and 8.

-

Secondary KIE: A smaller effect observed when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through other means, like changes in hybridization.[3][4][6]

This effect is the fundamental reason why deuterated compounds can alter drug metabolism and why they are so valuable in mechanistic studies.[9]

Caption: Kinetic Isotope Effect: Higher activation energy for C-D bond cleavage.

Chapter 2: The Workhorse of Quantitative Bioanalysis: Deuterated Internal Standards

The most widespread application of deuterated compounds in mass spectrometry is their use as internal standards (IS) for quantitative analysis.[1][10] This approach, a form of Isotope Dilution Mass Spectrometry (IDMS), is considered the gold standard for compensating for experimental variability.[11][12]

The Imperative for Internal Standards in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to several sources of variability that can compromise quantitative accuracy:[11]

-

Matrix Effects: Co-eluting components from complex biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[13][14]

-

Sample Preparation Losses: Analyte can be lost during extraction, concentration, and transfer steps.

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can occur between runs.[10][15]

An ideal internal standard is added at a known concentration to every sample at the very beginning of the workflow. It should behave identically to the analyte throughout the entire process, allowing any variations to be normalized by calculating the ratio of the analyte signal to the IS signal.[12]

Deuterated Compounds: The "Gold Standard" IS

Deuterated compounds are considered the ideal internal standards because their physicochemical properties are nearly identical to the unlabeled analyte.[12][16]

-

Co-elution: They typically co-elute with the analyte during chromatography, ensuring they experience the exact same matrix effects at the same time.[1]

-

Identical Extraction and Ionization: They exhibit the same recovery during sample preparation and the same ionization efficiency in the mass spectrometer's source.[11][12] Any factor that suppresses the analyte signal will proportionally suppress the deuterated IS signal, preserving the accuracy of their ratio.[14]

-

Mass Differentiability: The mass difference allows the mass spectrometer to easily distinguish between the analyte and the IS.[11]

This near-perfect mirroring of behavior significantly enhances the accuracy, precision, and robustness of quantitative assays, which is why regulatory bodies like the FDA and EMA strongly favor their use in bioanalytical method validation.[1][14][16][17]

Experimental Workflow: Quantitative LC-MS/MS using a Deuterated IS

The following diagram illustrates a typical workflow for bioanalytical sample quantification using a deuterated internal standard.

Caption: Standard bioanalytical workflow using a deuterated internal standard.

Chapter 3: Practical Considerations and Potential Pitfalls

While deuterated standards are powerful, their effective use requires careful consideration of several factors.

Synthesis, Purity, and Isotopic Crosstalk

-

Chemical Purity: The IS must be free from impurities that could interfere with the analysis. A chemical purity of >99% is typically required.[10]

-

Isotopic Purity (Enrichment): The isotopic enrichment should be high (typically ≥98%) to ensure the signal comes predominantly from the labeled compound.[10]

-

Isotopic Crosstalk: A critical consideration is the presence of any unlabeled analyte as an impurity within the deuterated IS material.[18] This can artificially inflate the analyte signal, especially at the lower limit of quantitation (LLOQ), leading to underestimation of the true concentration.[19] Regulatory guidelines require checking for this interference, which should not be more than 20% of the LLOQ response for the analyte.[18]

Strategic Placement of Deuterium Labels

The position of deuterium atoms is crucial:

-

Metabolic Stability: Labels should not be placed at sites of rapid metabolic activity if the goal is to have the IS track the parent drug. Conversely, for studying metabolism, labels are placed at specific sites of interest.

-

Chemical Stability: Deuterium should be placed on chemically stable positions to prevent H/D back-exchange.[10] Protons on heteroatoms (like -OH, -NH2, -COOH) are labile and can readily exchange with protons from the solvent (e.g., water in the mobile phase).[20][21][22] This can compromise the integrity of the standard. Therefore, labels are almost always placed on stable carbon atoms.

-

Mass Shift: A mass shift of at least 3 or 4 atomic mass units (e.g., using D3 or D4 labels) is recommended to minimize potential interference from the natural isotopic abundance (¹³C) of the unlabeled analyte.

Caption: Strategic placement of deuterium labels is critical for IS stability.

The Chromatographic Isotope Effect (CIE)

In some cases, particularly in reversed-phase chromatography, the deuterated analog may elute slightly earlier than the unlabeled analyte.[23] This is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect.[13][24] It is thought to be caused by the C-D bond being slightly less polarizable and having a smaller van der Waals radius than the C-H bond, leading to weaker interactions with the nonpolar stationary phase.[13][25]

While often minor, a significant chromatographic shift can be problematic. If the analyte and IS do not co-elute, they may experience different degrees of matrix effects, defeating the primary purpose of the IS.[13][23] This risk necessitates careful chromatographic method development and validation.

Table 1: Managing Potential Issues with Deuterated Standards

| Potential Issue | Causality | Mitigation Strategy |

| Isotopic Crosstalk | Presence of unlabeled analyte in the IS material.[18] | Synthesize IS with high isotopic purity (≥98%).[10] Validate by injecting IS alone and ensuring response in analyte channel is <20% of LLOQ.[18] |

| H/D Back-Exchange | Deuterium placed on labile positions (e.g., -OH, -NH).[20][21] | Place labels on stable C-H bonds. Avoid highly acidic or basic mobile phases if possible. Test IS stability under analytical conditions. |

| Chromatographic Shift | Subtle differences in polarity and bond length between C-H and C-D.[13][23] | Optimize chromatography to ensure co-elution. If separation persists, confirm that matrix effects are consistent across both peaks. |

| Metabolic Instability of IS | Label placed at a "soft spot" prone to metabolism. | Place labels at positions not susceptible to metabolism for the specific analyte. |

Chapter 4: Advanced Applications Beyond Standard Quantitation

The utility of deuterated compounds extends beyond their role as simple internal standards.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterium's impact on metabolism (the KIE) is a powerful tool in drug discovery.[7][8]

-

Metabolic "Soft Spot" Identification: By synthesizing multiple versions of a drug candidate with deuterium at different potential metabolic sites, researchers can analyze how each substitution affects the drug's half-life. A significant increase in half-life points directly to the deuterated position as a primary site of metabolic attack.

-

"Deuterium Switch": This strategy involves developing deuterated versions of existing drugs to improve their pharmacokinetic properties.[7] A notable example is Austedo® (deutetrabenazine), the first deuterated drug approved by the FDA, which offers a longer half-life and improved side-effect profile compared to its non-deuterated predecessor.[7][8]

Mechanistic and Structural Elucidation

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics.[26][27] In HDX-MS, a protein is incubated in a deuterated buffer (like D₂O). Labile amide hydrogens on the protein's backbone exchange with deuterium from the solvent.[26] The rate of this exchange depends on their solvent accessibility and involvement in hydrogen bonding.[27] Regions buried within the protein's core or locked in stable secondary structures (like alpha-helices) will exchange slowly, while flexible, solvent-exposed loops will exchange rapidly. By quenching the reaction at various time points and analyzing peptide fragments by MS, a map of solvent accessibility across the protein can be generated, providing insights into protein folding, binding interfaces, and conformational changes.[26]

Chapter 5: Conclusion

Deuterated compounds are an indispensable tool in the modern mass spectrometry laboratory. Their role as the "gold standard" internal standard for quantitative analysis is built on the solid physicochemical principle of near-identical behavior to their unlabeled counterparts, providing unparalleled correction for experimental variability.[1][19] This ensures the generation of highly accurate, precise, and robust data essential for drug development and regulated bioanalysis. Furthermore, the unique properties of the C-D bond, namely the Kinetic Isotope Effect, offer sophisticated applications in elucidating metabolic pathways and rationally designing better, safer drugs. A thorough understanding of both the profound advantages and the practical considerations—such as strategic labeling, isotopic purity, and potential chromatographic effects—is critical for any scientist seeking to harness the full power of deuteration in their research. The initial investment in the synthesis and validation of high-quality deuterated standards is consistently outweighed by the significant improvements in data integrity and the ultimate success of quantitative studies.[19]

References

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025-11-08).

- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry - Benchchem.

- The Bedrock of Precision: A Technical Guide to Deuterated Internal Standards in LC-MS - Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025-10-30).

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.

- Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed.

- Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed.

- Hydrogen/deuterium exchange in mass spectrometry - PubMed.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem.

- Hydrogen/deuterium exchange in mass spectrometry. - Semantic Scholar.

- Hydrogen/deuterium exchange in mass spectrometry - Ben-Gurion University Research Portal. (2018-11-01).

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05).

- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry - ACS Publications. (2025-04-15).

- Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis - Benchchem.

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach - ResearchGate. (2025-08-06).